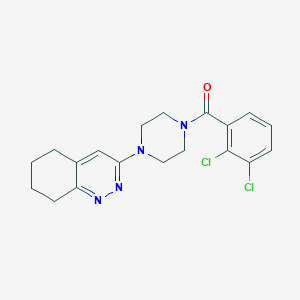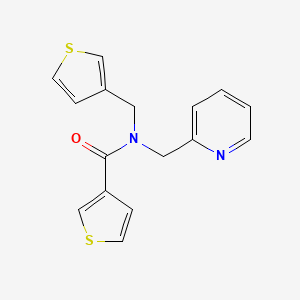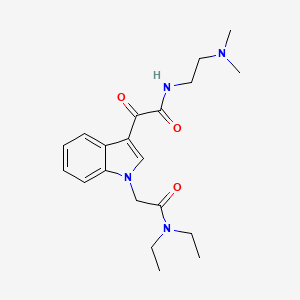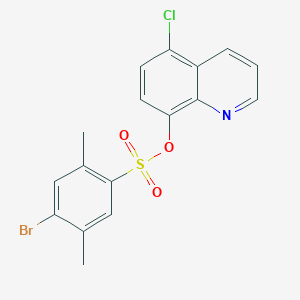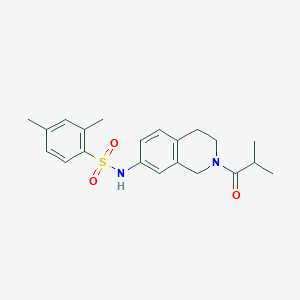
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound "N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide" appears to be related to a class of compounds studied for their positive inotropic effects. Specifically, the synthesis of a series of 3-dimethylamino-1,2,3,4-tetrahydroquinolines with various substituents on the nitrogen of the quinoline ring was investigated. Among these, the N-isobutyryl derivative was highlighted as a compound of interest due to its significant inotropic activity, which enhances cardiac contractility without markedly increasing heart rate. This activity was found to be partly dependent on an indirect sympathomimetic effect .
Molecular Structure Analysis
The molecular structure of the compound is not directly described in the provided papers. However, it can be inferred that the compound contains an isoquinoline ring, which is a structural motif known to interact with various protein kinases. The presence of the isobutyryl group and the dimethylbenzenesulfonamide moiety suggests that the compound could have a complex interaction with its biological targets, potentially leading to the observed pharmacological effects .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound "N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide". However, the related research indicates that modifications to the isoquinoline ring, such as replacing the naphthalene ring with isoquinoline, can significantly alter the biological activity of these molecules. This suggests that the compound may also participate in chemical reactions that could modulate its activity, such as interactions with protein kinases .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly discussed in the provided papers. Nonetheless, the structural features of the compound, including the isoquinoline ring and the sulfonyl group, imply that it may possess certain physicochemical characteristics such as solubility in organic solvents, potential for hydrogen bonding, and a certain degree of lipophilicity, which could influence its biological activity and pharmacokinetics .
The provided papers do not offer case studies directly related to the compound "N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide". However, the research on related compounds provides valuable insights. For instance, the positive inotropic effect of the N-isobutyryl derivative suggests potential therapeutic applications in conditions where increased cardiac contractility is desired. The study of these compounds' interactions with protein kinases also opens up avenues for further research into their potential as therapeutic agents in various diseases .
Aplicaciones Científicas De Investigación
Inhibition of Kinase Activity
Isoquinolinesulfonamides have been studied for their ability to inhibit various kinases, which play crucial roles in cellular signaling pathways. One compound in this class, known for its potent and selective inhibition of cyclic AMP-dependent protein kinase (protein kinase A), has shown significant effects on neurite outgrowth and protein phosphorylation in PC12D pheochromocytoma cells. This inhibition underscores the compound's potential in research involving cell differentiation and signal transduction mechanisms (Chijiwa et al., 1990).
Interactions with Carbonic Anhydrase
Research on isoquinoline sulfonamides also extends to their interactions with carbonic anhydrases, enzymes critical for maintaining pH balance in tissues. Structural studies of such compounds reveal their binding modes and selectivity toward different isozymes of carbonic anhydrases, offering insights for designing selective inhibitors for therapeutic purposes (Mader et al., 2011).
Catalytic Activity and Reaction Mechanisms
Isoquinolinesulfonamides serve as substrates or intermediates in various chemical reactions, highlighting their versatility in synthetic chemistry. Studies have described their roles in facilitating aminocyclization reactions, contributing to the synthesis of complex heterocyclic compounds. Such reactions are pivotal for creating novel molecules with potential pharmaceutical applications (Xiao‐Feng Xia et al., 2016).
Synthesis of Tetrahydropyrroloisoquinolines
Isoquinoline derivatives have been synthesized through 1,3-dipolar cycloaddition reactions, leading to the formation of tetrahydropyrrolo[2,1-a]isoquinolines. These compounds are of interest for further chemical modifications and investigations into their biological activities. Such synthetic approaches contribute to the expansion of isoquinoline-based chemical libraries for drug discovery (Caira et al., 2014).
Exploration of Positive Inotropic Effects
Studies have explored the potential of isoquinoline derivatives as positive inotropic agents, which can increase the force of heart muscle contractions without necessarily affecting the heart rate. This research is crucial for developing new treatments for heart failure and related cardiovascular diseases (Santangelo et al., 1994).
Propiedades
IUPAC Name |
2,4-dimethyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-10-9-17-6-7-19(12-18(17)13-23)22-27(25,26)20-8-5-15(3)11-16(20)4/h5-8,11-12,14,22H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAMKXHBQFRMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)
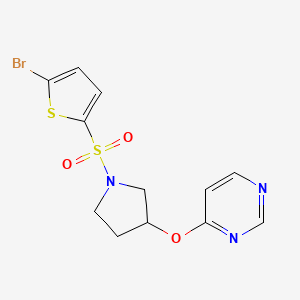
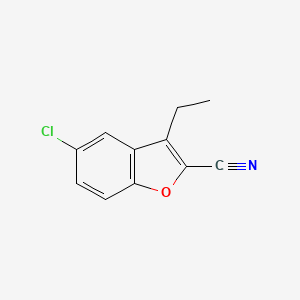
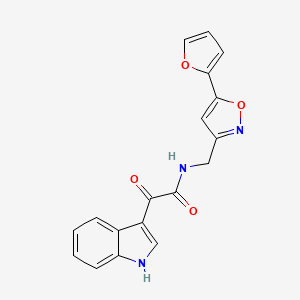
![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)

![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)

